molecular formula C18H18ClNO4S B8093363 Vicagrel

Vicagrel

Cat. No.: B8093363
M. Wt: 379.9 g/mol
InChI Key: GNHHCBSBCDGWND-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Vicagrel is a novel antiplatelet prodrug developed as a structural analog of clopidogrel, designed to enhance efficacy while minimizing the issues associated with clopidogrel's metabolism. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, safety profiles, and comparative efficacy with existing antiplatelet agents.

Overview of this compound

This compound is primarily metabolized in the human intestine and liver, where it is converted into its active metabolites, notably 2-oxo-clopidogrel and H4. Unlike clopidogrel, which relies heavily on the cytochrome P450 (CYP) 2C19 enzyme for activation, this compound is hydrolyzed by esterases such as carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), reducing variability in patient responses due to genetic polymorphisms in CYP2C19 .

Metabolic Pathways

This compound undergoes a complex metabolic process characterized by:

  • First-pass metabolism : The compound is rapidly hydrolyzed in the intestine to form 2-oxo-clopidogrel.
  • Conversion to active metabolites : Following hydrolysis, 2-oxo-clopidogrel is further metabolized to H4 via CYP450 enzymes in both the intestine and liver .

Key Enzymes Involved

EnzymeRoleContribution (%)
CES2Hydrolysis to 2-oxo-clopidogrel44.2
AADACHydrolysis to 2-oxo-clopidogrel53.1

This dual pathway facilitates a more consistent generation of active metabolites compared to clopidogrel, which can be significantly affected by genetic variations in CYP2C19 .

Pharmacodynamics

The pharmacodynamic profile of this compound was assessed through various clinical studies. A notable study involved healthy Chinese volunteers who received single doses ranging from 5 mg to 75 mg:

  • Inhibition of ADP-induced platelet aggregation : this compound demonstrated a dose-dependent increase in platelet inhibition, achieving nearly complete inhibition (87.9%–93.0%) at doses of 40 mg and above within four hours post-administration .

Comparative Efficacy

This compound's efficacy was compared with clopidogrel in patients undergoing percutaneous coronary intervention (PCI):

Drug%IPA (Day 28)Adverse Events (%)
This compound 20/5 mg30.194.35
This compound 24/6 mg35.020
This compound 30/7.5 mg45.611.45
Clopidogrel32.555.56

The results indicated that this compound provides comparable antiplatelet effects to clopidogrel with a similar safety profile .

Safety and Tolerability

In clinical trials, this compound was generally well-tolerated among participants:

  • Adverse Events (AEs) : A total of 36.2% of subjects reported AEs at varying doses; however, none were serious, indicating a favorable safety profile .
  • Comparison with Clopidogrel : The incidence of AEs was not significantly different from that observed with clopidogrel, reinforcing this compound's safety as an alternative antiplatelet therapy .

Case Studies and Clinical Trials

Several studies have been conducted to evaluate this compound's effectiveness:

  • Phase II Trial in Healthy Volunteers : This trial established the pharmacokinetics and pharmacodynamics of this compound compared to clopidogrel, highlighting its rapid onset and higher potency .
  • Multicenter Trial in CAD Patients : This trial assessed the antiplatelet effect of this compound against clopidogrel in patients with coronary artery disease (CAD), confirming its comparable efficacy and safety profile .

Properties

IUPAC Name

methyl (2S)-2-(2-acetyloxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHHCBSBCDGWND-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)[C@@H](C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314081-53-2
Record name Vicagrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314081532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicagrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16349
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VICAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A63K3TN0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vicagrel
Reactant of Route 2
Reactant of Route 2
Vicagrel
Reactant of Route 3
Reactant of Route 3
Vicagrel
Reactant of Route 4
Reactant of Route 4
Vicagrel
Reactant of Route 5
Vicagrel
Reactant of Route 6
Reactant of Route 6
Vicagrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.